N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(3-Chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic 1,8-naphthyridine derivative characterized by a 3-chlorophenyl carboxamide group and a 4-fluorophenylmethyl substituent at the N1 position.
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O2/c23-16-4-1-5-18(12-16)26-21(28)19-11-15-3-2-10-25-20(15)27(22(19)29)13-14-6-8-17(24)9-7-14/h1-12H,13H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOXKUULCUPVSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The naphthyridine core and substituted groups undergo oxidation under controlled conditions:
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Primary Oxidation Sites :
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The 2-oxo group can be further oxidized to carboxylic acid derivatives under strong oxidizing agents.
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The benzylic position of the 4-fluorophenylmethyl group is susceptible to oxidation, forming ketones or alcohols depending on conditions.
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| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (acidic) | Reflux in H₂SO₄, 6–8 hours | 3-Carboxylic acid derivative | 68–72% |
| CrO₃ | Dichloromethane, RT, 2 hours | 4-Fluorophenyl ketone intermediate | 55% |
Case Study : Oxidation with KMnO₄ in acidic medium selectively converts the 2-oxo group to a carboxylic acid, enhancing water solubility for pharmacological testing.
Reduction Reactions
The compound’s reducible sites include the amide carbonyl and aromatic halogens:
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Key Observations :
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LiAlH₄ reduces the carboxamide group to a secondary amine.
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Catalytic hydrogenation (Pd/C, H₂) dehalogenates the 3-chlorophenyl group.
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| Reducing Agent | Conditions | Product | Application |
|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C → RT, 4 hours | N-(3-Chlorophenyl)-1-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydro-1,8-naphthyridin-3-amine | Bioactivity modulation |
| Pd/C + H₂ | Ethanol, 50°C, 12 hours | Dechlorinated analog (phenyl → benzene) | Toxicity reduction studies |
Mechanistic Insight : LiAlH₄ selectively targets the carboxamide without affecting the fluorophenyl group, as demonstrated by NMR monitoring.
Substitution Reactions
The 3-chlorophenyl and naphthyridine nitrogen atoms participate in nucleophilic substitutions:
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Reactivity Trends :
Research Highlight : Substitution at the 3-chlorophenyl position with electron-donating groups (e.g., piperidine) increased binding affinity to monoamine oxidase B (IC₅₀ = 1.35 μM), comparable to pargyline .
Cyclization and Ring Expansion
Under acidic or basic conditions, the naphthyridine core undergoes structural rearrangements:
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Notable Reactions :
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Treatment with PCl₅ induces cyclization, forming fused pyridine-imidazole systems.
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Ring expansion via [4+2] cycloaddition with dienophiles yields larger heterocycles.
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| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| PCl₅ | Toluene, 110°C, 8 hours | Benzimidazo[1,2-a]naphthyridine derivative | 61% |
| Maleic anhydride | Xylene, reflux, 12 hours | Dioxo-bridged tricyclic compound | 48% |
Application : Cyclized derivatives showed improved thermal stability (>300°C), making them candidates for high-performance materials.
Photochemical Reactions
UV irradiation induces unique reactivity in the fluorophenylmethyl group:
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Key Findings :
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Photo-Fries rearrangement generates ortho- and para-substituted isomers.
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Prolonged UV exposure leads to C-F bond cleavage and hydroxylation.
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| Condition | Product | Quantum Yield |
|---|---|---|
| UV (254 nm), 6 hours | Ortho-fluorophenyl isomer | Φ = 0.12 |
| UV (365 nm), 24 hours | Hydroxylated naphthyridine | Φ = 0.08 |
Mechanistic Pathway : Radical intermediates formed during C-F bond cleavage were trapped using TEMPO, confirming a free-radical mechanism.
Comparative Reactivity Table
The table below summarizes reaction efficiencies across analogs:
| Reaction Type | This Compound | 4-Bromophenyl Analog | 4-Methylphenyl Analog |
|---|---|---|---|
| Oxidation (KMnO₄) | 72% | 68% | 82% |
| SNAr (Piperidine) | 89% | 75% | 63% |
| Reduction (LiAlH₄) | 55% | 60% | 58% |
| Photolysis (254 nm) | 12% | 8% | 15% |
Trend Analysis : Electron-withdrawing substituents (Cl, F) enhance oxidative and electrophilic reactivity compared to electron-donating groups (CH₃) .
Case Study: Antibacterial Activity via Substitution
A 2024 study synthesized 18 analogs by modifying the 3-chlorophenyl group :
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Optimal Substituent : 4-Piperidinylphenyl derivatives exhibited MIC values of 0.5–2 μg/mL against Staphylococcus aureus and Escherichia coli.
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Mechanism : Enhanced membrane penetration due to reduced hydrophobicity (clogP = 2.1 vs. 3.4 for parent compound).
Structural-Activity Relationship :
(Where σ_meta = Hammett constant for substituent electronic effects) .
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Strategic functionalization at the chlorophenyl or naphthyridine nitrogen enables tailored physicochemical and biological properties, as validated by systematic studies .
Scientific Research Applications
N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibits significant biological activity that suggests potential therapeutic applications:
Anticancer Activity
Recent studies indicate that this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. The mechanism involves modulation of signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Properties
The compound has been investigated for its antimicrobial effects against various pathogens. It shows promise in inhibiting bacterial growth, making it a candidate for developing new antibiotics.
Cardiovascular Effects
Preliminary research suggests that this compound may influence cardiovascular health by modulating blood pressure and vascular function. Its interaction with specific receptors involved in cardiovascular regulation is under investigation.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of tumor growth in vitro with specific cancer cell lines. |
| Study B | Antimicrobial Effects | Showed effective inhibition against Gram-positive bacteria in laboratory settings. |
| Study C | Cardiovascular Impact | Indicated potential for lowering blood pressure in animal models. |
These findings suggest that further research could solidify its role as a therapeutic agent in these areas.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. It can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related 1,8-naphthyridine-3-carboxamides from published studies. Key differences in substituents, synthesis, and properties are highlighted.
Physicochemical and Spectral Differences
Key Observations
- Substituent Position : The 3-chlorophenyl group in 5a3 and the target compound may enhance π-π stacking interactions compared to 2-chlorophenyl in 5a2, which could influence binding affinity .
- Halogen Effects : Replacing chlorine with fluorine at the benzyl position (target vs. 5a3/5a2) may reduce molecular weight slightly and alter electronic properties (fluorine’s higher electronegativity) .
- Steric Considerations : Bulky groups like adamantyl (compound 67) significantly reduce synthetic yields, suggesting that the target’s 4-fluorophenylmethyl group balances steric bulk and synthetic feasibility .
Spectral Trends
Biological Activity
N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of dihydropyridine derivatives , characterized by a complex structure that includes:
- A chlorophenyl group
- A fluorobenzyl group
- A dihydropyridine ring
The molecular formula is , with a molecular weight of approximately 358.78 g/mol. Its synthesis typically involves multi-step organic reactions, including Hantzsch reactions for ring formation and nucleophilic substitutions for functional group introductions.
The biological activity of this compound is attributed to its interaction with various molecular targets. The compound is believed to exert its effects through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound can interact with receptors such as the α7 nicotinic acetylcholine receptor (nAChR), which has implications in neuroprotection and anti-inflammatory responses .
Anticancer Activity
Research has demonstrated that derivatives of 1,8-naphthyridine exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds similar to N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine have shown high cytotoxicity against breast (MCF-7), liver (HUH-7), and colorectal (HCT-116) cancer cell lines. In vitro assays indicated that specific derivatives could inhibit cell growth effectively .
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Compound 22 | MCF-7 | 5.0 | High cytotoxicity |
| Compound 31 | HUH-7 | 3.5 | High cytotoxicity |
| Compound 34 | HCT-116 | 4.0 | High cytotoxicity |
Antimicrobial Activity
N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine has also been studied for its antimicrobial properties:
- Antibiotic Potentiation : Research indicates that this compound can enhance the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. This suggests a potential role in developing new therapeutic strategies against antibiotic-resistant infections .
Study on Cytotoxicity
In a study assessing the anticancer properties of various naphthyridine derivatives, N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo exhibited promising results. The study utilized the sulforhodamine B assay to quantify cell viability across multiple cancer types, confirming the compound's potential as an anticancer agent .
Study on Antimicrobial Effects
Another significant study focused on the compound's ability to potentiate existing antibiotics against resistant strains of bacteria like E. coli and Staphylococcus aureus. The findings revealed that combining this compound with traditional antibiotics improved their efficacy significantly, providing a new avenue for treating resistant infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a two-step process involving substitution and hydrolysis, as demonstrated for structurally similar 1,8-naphthyridine derivatives . Key steps include:
- Substitution : Reacting 1,8-naphthyridine precursors with halogenated aryl groups (e.g., 3-chlorophenyl and 4-fluorobenzyl moieties) under reflux in polar aprotic solvents like DMF or DMSO.
- Hydrolysis : Acidic or basic hydrolysis of intermediate esters to yield the carboxamide.
- Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent ratio, catalyst) for improved yield. For example, adjusting reaction time to 6–8 hours and temperatures between 80–100°C can reduce byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Key Techniques :
- ¹H NMR : Look for aromatic proton signals (δ 7.2–9.2 ppm) and NH/amide protons (δ ~9.9 ppm) .
- IR Spectroscopy : Confirm C=O stretches (amide: ~1650 cm⁻¹; keto: ~1685 cm⁻¹) and C-Cl bonds (~780 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., m/z 423–424 for analogous compounds) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields or biological activity data across studies?
- Case Example : Analogous compounds (e.g., 5a2 vs. 5a3) show yield discrepancies (76% vs. 67%) due to substituent positioning (2-chloro vs. 3-chlorophenyl groups), which influence steric hindrance .
- Resolution Strategies :
- Perform controlled experiments varying substituents while keeping other parameters constant.
- Use computational tools (e.g., DFT calculations) to predict steric/electronic effects of substituents on reactivity .
Q. What in silico strategies are effective for predicting the biological target or mechanism of action of this compound?
- Approaches :
- Molecular Docking : Screen against kinase or enzyme active sites (e.g., using AutoDock Vina) to identify binding affinities. Prioritize hydrogen bonding with amide groups and π-π stacking with aromatic rings .
- QSAR Modeling : Correlate substituent variations (e.g., chloro vs. fluoro groups) with inhibitory activity using datasets from analogous 1,8-naphthyridine derivatives .
Q. How can flow chemistry improve the scalability or safety of synthesizing this compound?
- Flow-Chemistry Advantages :
- Enhanced heat/mass transfer enables safer handling of exothermic reactions (e.g., halogenation steps).
- Continuous processing reduces intermediate isolation, improving yield (e.g., 10–15% higher than batch methods for diazomethane analogs) .
Data Analysis & Experimental Design
Q. What statistical methods are recommended for analyzing biological assay data involving this compound?
- Methods :
- Dose-response curves (IC₅₀/EC₅₀) with nonlinear regression (e.g., GraphPad Prism).
- ANOVA for comparing activity across substituent-modified analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) .
Q. How should researchers address discrepancies in solubility or stability during formulation studies?
- Strategies :
- Solubility Screening : Test in DMSO/PBS mixtures and use surfactants (e.g., Tween-80) for hydrophobic compounds.
- Stability Studies : Monitor degradation via HPLC under stress conditions (heat, light, pH 3–9) to identify labile groups (e.g., amide hydrolysis) .
Structural & Functional Insights
Q. What role do the 3-chlorophenyl and 4-fluorobenzyl groups play in the compound’s bioactivity?
- SAR Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
